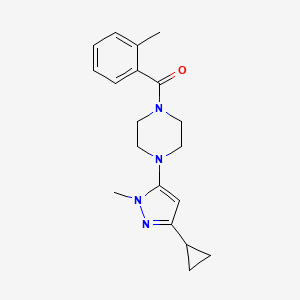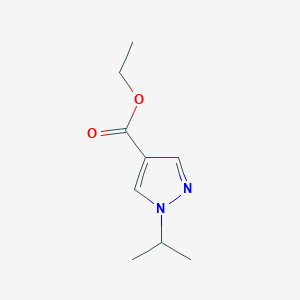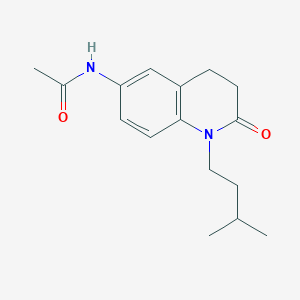![molecular formula C20H15F3N6OS B2665686 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 863459-49-8](/img/structure/B2665686.png)
2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a heterocyclic compound. It belongs to a class of compounds known as 1,2,3-triazolo[4,5-d]pyrimidines . These compounds are obtained through a variety of synthetic routes and have found wide applications in medicinal chemistry .
Synthesis Analysis
The synthesis of these heterocyclic compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis
The 1,2,3-triazole scaffold is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically catalyzed by various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm . The reactions can also be carried out using organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Applications De Recherche Scientifique
Antiasthma Agents
Compounds similar to "2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide" have been explored for their potential as antiasthma agents. The synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines demonstrated activity as mediator release inhibitors, which is crucial in the management of asthma. These compounds were prepared through a series of reactions starting from arylamidines and further pharmacological and toxicological studies were proposed for the most active compounds (Medwid et al., 1990).
Anticancer Agents
Another application of structurally related compounds is in the field of anticancer research. Compounds synthesized from reactions involving hydrazonoyl halides and thioxo-dihydropyrido[2,3-d]pyrimidinones demonstrated moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line. This suggests the potential of these molecules in developing new therapeutic agents for cancer treatment (Abdelhamid et al., 2016).
Insecticidal Applications
Research into heterocyclic compounds incorporating thiadiazole moieties revealed their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This application is of significant interest in agricultural science, aiming to develop more effective and possibly environmentally friendly pesticides (Fadda et al., 2017).
Mécanisme D'action
Orientations Futures
The 1,2,3-triazole scaffolds are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . Therefore, the future directions in this field could involve the development of new synthetic routes and the exploration of their applications in various fields.
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c1-12-5-7-15(8-6-12)29-18-17(27-28-29)19(25-11-24-18)31-10-16(30)26-14-4-2-3-13(9-14)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGHWIYFUNXPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B2665605.png)

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665609.png)



![N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2665615.png)
![(4Ar,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2665616.png)
![N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2665617.png)
![1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B2665618.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2665619.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2665620.png)
![1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone](/img/structure/B2665621.png)
